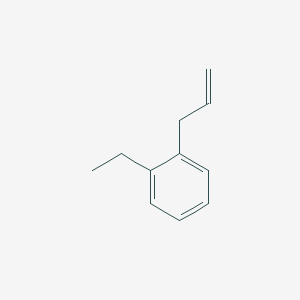

3-(2-Ethylphenyl)-1-propene

描述

3-(2-Ethylphenyl)-1-propene is an α-olefin derivative featuring a propene backbone substituted with a 2-ethylphenyl group at the 3-position. The 2-ethylphenyl substituent likely influences steric and electronic characteristics, affecting polymerization behavior, solubility, and thermal stability.

属性

IUPAC Name |

1-ethyl-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWGWAZSSQBVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-ethylphenyl with propene under catalytic conditions. This reaction typically requires a catalyst such as palladium or nickel to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: 3-(2-Ethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Epoxides, alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

3-(2-Ethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-(2-Ethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following comparison draws on structurally related α-olefins from the evidence, focusing on substituent effects, polymerization outcomes, and material properties.

Substituent Bulk and Polymerization Behavior

- Adamantyl vs. Phenyl Substituents : The adamantyl group in 3-(1-adamantyl)-1-propene imposes severe steric hindrance, leading to insolubility in organic solvents and amorphous polymer structures. In contrast, the phenyl group in 3-phenyl-1-propene causes milder disruptions, preserving some crystallinity .

- Ethylphenyl Substituent : The 2-ethylphenyl group in This compound is expected to exhibit intermediate bulkiness. This may improve solubility compared to adamantyl analogs while moderately increasing Tg relative to unsubstituted α-olefins.

Thermal and Material Properties

- 3-(1-Adamantyl)-1-propene Homopolymer: Exhibits high Tg due to restricted chain mobility from the rigid adamantyl group. No melting point (Tm) is observed, indicating fully amorphous structure .

- Copolymers : Adamantyl-containing copolymers with ethene/propene show reduced crystallinity compared to phenyl-substituted analogs. For example, 3-phenyl-1-propene copolymers retain partial crystallinity, enabling broader industrial applications .

Solubility and Processability

生物活性

3-(2-Ethylphenyl)-1-propene, also known as 1-ethyl-2-prop-2-enylbenzene, is an organic compound characterized by a propene group attached to a 2-ethylphenyl moiety. Its molecular formula is and it has a molecular weight of 146.23 g/mol. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of 2-ethylphenyl with propene under catalytic conditions. Common catalysts include palladium or nickel, which facilitate the formation of the carbon-carbon bond. On an industrial scale, continuous flow reactors are often employed to optimize yield and minimize by-products.

| Property | Value |

|---|---|

| IUPAC Name | 1-ethyl-2-prop-2-enylbenzene |

| Molecular Weight | 146.23 g/mol |

| InChI | InChI=1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

| InChI Key | IFWGWAZSSQBVOQ-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways and targets are dependent on the context of its application.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

- Antimicrobial Activity : There is emerging evidence indicating potential antimicrobial properties against certain bacterial strains.

Study on Anti-inflammatory Properties

A study published in a peer-reviewed journal explored the anti-inflammatory effects of various phenolic compounds, including this compound. The results demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in disk diffusion assays, indicating its effectiveness as an antimicrobial agent.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-(2-Methylphenyl)-1-propene and 3-(2-Isopropylphenyl)-1-propene, this compound displays unique reactivity and biological properties due to the presence of the ethyl group. This group provides a balance between steric hindrance and electronic effects that may enhance its biological activity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Ethylphenyl)-1-propene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-ethylphenyl chlorides can react with allyl halides under alkaline conditions (e.g., KOH/EtOH) to form the propene backbone. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and catalyst loading (e.g., phase-transfer catalysts) to improve yields (>75%) and purity . Continuous flow reactors have been explored for scalability, reducing side-product formation by precise control of residence time and mixing efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how does the ethyl group influence spectral data?

- Methodological Answer :

- NMR : The ethyl group’s electron-donating effect deshields adjacent protons, causing distinct splitting patterns in -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm; allylic protons at δ 5.1–5.5 ppm).

- IR : The C=C stretch (~1640 cm) and C-H bending modes (~990 cm) confirm the propene moiety.

- Mass Spectrometry : Molecular ion peaks at m/z 160 (M) and fragmentation patterns (e.g., loss of ethyl group at m/z 131) are diagnostic .

Q. How can researchers differentiate between regioisomers of halogenated derivatives (e.g., brominated or chlorinated analogs) of this compound?

- Methodological Answer : Regioselectivity in halogenation (e.g., Br/NBS) is influenced by the ethyl group’s steric and electronic effects. Use -NMR coupling constants and NOESY to identify substitution patterns. Computational methods (DFT calculations) predict favored transition states, validated by HPLC retention times and X-ray crystallography .

Advanced Research Questions

Q. How does the electronic effect of the 2-ethylphenyl substituent impact the compound’s reactivity in electrophilic addition reactions?

- Methodological Answer : The ethyl group donates electron density via hyperconjugation, stabilizing carbocation intermediates during acid-catalyzed additions (e.g., HO/H). Kinetic studies (UV-Vis monitoring) show faster epoxidation rates compared to unsubstituted analogs. Substituent effects are quantified using Hammett σ parameters, with the ethyl group (σ ≈ -0.15) favoring electrophilic attack at the β-position .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from purity issues or assay conditions. Recommendations:

- Validate compound purity via HPLC (>95%) and LC-MS.

- Standardize assay protocols (e.g., buffer pH, incubation time).

- Use isothermal titration calorimetry (ITC) to measure binding affinities directly, avoiding interference from fluorescent/absorbance artifacts .

Q. How can computational methods predict the regioselectivity of halogenation reactions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for bromination. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. Experimental validation via -NMR and single-crystal XRD confirms predicted regioselectivity (e.g., allylic bromination at C1 vs. C3) .

Data Contradiction Analysis

Q. Why do oxidation studies report conflicting product distributions (epoxides vs. ketones) for this compound?

- Methodological Answer : Competing pathways depend on oxidant choice and solvent polarity. For example:

- mCPBA in CHCl favors epoxidation (steric control).

- KMnO /HSO promotes C=C cleavage to ketones (pH-dependent mechanism).

- Kinetic vs. thermodynamic control is assessed via time-resolved FTIR and GC-MS monitoring .

Experimental Design Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a monomer in functional polymers?

- Methodological Answer :

- Polymerization Screening : Test radical (AIBN), anionic (BuLi), or cationic (BF) initiators.

- Thermal Analysis : DSC/TGA to measure glass transition (T) and decomposition temperatures.

- Mechanical Testing : Compare tensile strength of copolymers (e.g., with styrene) to assess the ethyl group’s plasticizing effect .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile alkene emissions.

- PPE : Nitrile gloves and safety goggles; avoid latex (permeability risk).

- Storage : Under nitrogen at 4°C to prevent peroxide formation. Toxicity data (LD) from acute exposure studies in rodents suggest moderate dermal irritation (ECHA GHS Category 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。